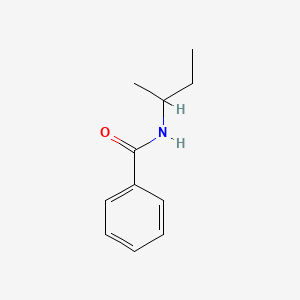![molecular formula C18H21NO B11991833 N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline CAS No. 29971-60-6](/img/structure/B11991833.png)
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline is a Schiff base compound, characterized by the presence of an imine group (C=N) formed through the condensation of an aldehyde and an amine. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields such as coordination chemistry, catalysis, and biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline typically involves the condensation reaction between 4-butoxybenzaldehyde and 4-methylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-butoxybenzaldehyde+4-methylaniline→this compound+H2O
The reaction mixture is heated under reflux for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the crude product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
-
Reduction: : The imine group in this compound can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: N-oxides, other oxidized derivatives
Reduction: Corresponding amines
Substitution: Various substituted aromatic derivatives
Aplicaciones Científicas De Investigación
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline has several applications in scientific research:
-
Chemistry: : It is used as a ligand in coordination chemistry to form complexes with transition metals
-
Biology: : Schiff bases, including this compound, are investigated for their biological activities, such as antimicrobial, antifungal, and anticancer properties. They are also used in the design of enzyme inhibitors.
-
Medicine: : Due to their biological activities, Schiff bases are explored as potential therapeutic agents. This compound may be studied for its pharmacological properties and potential use in drug development.
-
Industry: : Schiff bases are used in the development of dyes, pigments, and polymers. This compound can be used as an intermediate in the synthesis of these materials.
Mecanismo De Acción
The mechanism of action of N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition. The aromatic rings may also participate in π-π interactions with biological targets.
Comparación Con Compuestos Similares
N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline can be compared with other Schiff bases, such as:
-
N-[(E)-(4-methoxyphenyl)methylidene]-4-methylaniline: : Similar structure but with a methoxy group instead of a butoxy group. It may have different solubility and reactivity properties.
-
N-[(E)-(4-chlorophenyl)methylidene]-4-methylaniline: : Contains a chlorine atom, which can influence its electronic properties and reactivity.
-
N-[(E)-(4-nitrophenyl)methylidene]-4-methylaniline: : The nitro group can significantly alter the compound’s electronic properties, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its specific substituents, which can influence its solubility, reactivity, and biological activity compared to other Schiff bases.
Propiedades
Número CAS |
29971-60-6 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H21NO/c1-3-4-13-20-18-11-7-16(8-12-18)14-19-17-9-5-15(2)6-10-17/h5-12,14H,3-4,13H2,1-2H3 |
Clave InChI |
DAZXLRVNORTXSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11991772.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B11991774.png)

![4-chloro-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B11991789.png)

![2-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11991800.png)
![(2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11991803.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11991821.png)
